molecular formula C9H9ClN2 B13112002 Indoline-2-carbonitrile hydrochloride

Indoline-2-carbonitrile hydrochloride

Cat. No.: B13112002
M. Wt: 180.63 g/mol
InChI Key: IUDQEHUUHPRPSM-UHFFFAOYSA-N
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Description

Indoline-2-carbonitrilehydrochloride is a chemical compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are widely studied due to their presence in many natural products and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including indoline-2-carbonitrilehydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and a ketone under acidic conditions to form the indole ring . Another common method involves the reaction of substituted 2-chloroanilines with cyclic or acyclic ketones .

Industrial Production Methods: Industrial production of indole derivatives can involve various methodologies, including the use of environmentally benign solvents like water. This approach not only reduces the environmental impact but also enhances the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Indoline-2-carbonitrilehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Indoline-2-carbonitrilehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indoline-2-carbonitrilehydrochloride involves its interaction with specific molecular targets. For instance, indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for their role as enzyme inhibitors and their therapeutic potential .

Comparison with Similar Compounds

Uniqueness: Indoline-2-carbonitrilehydrochloride stands out due to its specific structural features and its potential applications in neuroprotection and enzyme inhibition. Its unique combination of properties makes it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2,3-dihydro-1H-indole-2-carbonitrile;hydrochloride

InChI

InChI=1S/C9H8N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5H2;1H

InChI Key

IUDQEHUUHPRPSM-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)C#N.Cl

Origin of Product

United States

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